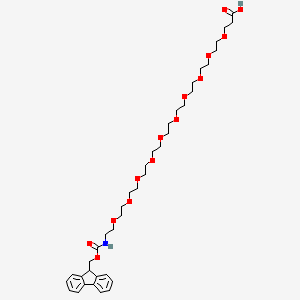
Fmoc-NH-PEG10-CH2CH2COOH
Übersicht
Beschreibung
Fmoc-NH-PEG10-CH2CH2COOH: is a derivative of polyethylene glycol (PEG) that has been modified with a terminal carboxylic acid group and a base-labile 9-Fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis due to its ability to introduce a hydrophilic spacer between peptide chains, enhancing solubility and biocompatibility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG10-CH2CH2COOH typically involves the following steps:
PEGylation: Polyethylene glycol (PEG) is reacted with a suitable amine to introduce the amino group.
Fmoc Protection: The amino group is then protected using the Fmoc group, which is introduced through a reaction with Fmoc-Cl in the presence of a base such as triethylamine.
Carboxylation: The terminal hydroxyl group of PEG is converted to a carboxylic acid group using reagents like succinic anhydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are reacted with amines in reactors.
Fmoc Protection: The Fmoc protection step is carried out in large reaction vessels with controlled temperature and pH.
Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Fmoc-NH-PEG10-CH2CH2COOH can undergo substitution reactions where the Fmoc group is removed under basic conditions (e.g., piperidine) to expose the amino group for further reactions.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions with amines to form amide bonds, commonly using reagents like HBTU, HATU, or EDC.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Major Products:
Fmoc Deprotection: The major product is the free amine form of the compound.
Amide Coupling: The major products are amide-linked peptides or conjugates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-NH-PEG10-CH2CH2COOH is extensively used in solid-phase peptide synthesis (SPPS) to introduce PEG spacers, enhancing the solubility and stability of peptides .
Biology: In biological research, this compound is used to create PEGylated peptides and proteins, which exhibit improved pharmacokinetics and reduced immunogenicity .
Medicine: this compound is utilized in drug delivery systems to create nanoparticles and micelles that can encapsulate hydrophobic drugs, improving their solubility and bioavailability .
Industry: In the industrial sector, this compound is used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates, facilitating targeted drug delivery .
Wirkmechanismus
The mechanism of action of Fmoc-NH-PEG10-CH2CH2COOH involves its ability to act as a linker or spacer in various chemical and biological systems. The Fmoc group protects the amino group during synthesis and can be removed under basic conditions to expose the reactive amine. The PEG chain provides hydrophilicity and flexibility, while the terminal carboxylic acid group allows for further conjugation reactions .
Vergleich Mit ähnlichen Verbindungen
Fmoc-NH-PEG4-CH2CH2COOH: A shorter PEG spacer with similar applications in peptide synthesis and drug delivery.
Fmoc-NH-(PEG)-COOH (9 atoms): Another PEG spacer with nine atoms, used in similar applications.
Fmoc-NH-(PEG)-COOH (20 atoms): A longer PEG spacer with twenty atoms, providing greater flexibility and solubility.
Uniqueness: Fmoc-NH-PEG10-CH2CH2COOH stands out due to its optimal PEG length, which balances hydrophilicity and flexibility, making it suitable for a wide range of applications in peptide synthesis, drug delivery, and bioconjugation .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H57NO14/c40-37(41)9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-30-52-28-26-50-24-22-48-20-18-46-16-14-44-12-10-39-38(42)53-31-36-34-7-3-1-5-32(34)33-6-2-4-8-35(33)36/h1-8,36H,9-31H2,(H,39,42)(H,40,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAILXQLIMFAMGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H57NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one](/img/structure/B1458936.png)








